molecular formula C20H26N4O3S B10996092 N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10996092
M. Wt: 402.5 g/mol
InChI Key: CXQHDQDTHIXVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a pyrrolidine ring, and a methoxybenzyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the methoxybenzyl group, and the coupling with the pyrrolidine derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
  • N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides
  • N-(4-methoxybenzyl)ethanamine

Uniqueness

Compared to similar compounds, N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Its specific interactions with molecular targets make it a valuable compound for various research applications .

Properties

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26N4O3S/c1-13(2)8-9-24-12-15(11-18(24)25)19(26)21-20-23-22-17(28-20)10-14-4-6-16(27-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3,(H,21,23,26)

InChI Key

CXQHDQDTHIXVDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.